N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide
Description
Properties
IUPAC Name |
N-[[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl]-N'-[(2-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6/c1-29-17-9-7-15(8-10-17)22(28)25-11-12-31-19(25)14-24-21(27)20(26)23-13-16-5-3-4-6-18(16)30-2/h3-10,19H,11-14H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYHQIGRDLNSII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide typically involves multiple steps:
Formation of Oxazolidinone Core: The oxazolidinone core can be synthesized through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Attachment of Methoxybenzoyl Group: The methoxybenzoyl group is introduced via an acylation reaction, often using a methoxybenzoyl chloride and a base such as triethylamine.
Formation of Oxalamide Linkage: The oxalamide linkage is formed by reacting the oxazolidinone derivative with an oxalyl chloride, followed by the addition of the methoxybenzylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration, respectively.
Major Products:
Oxidation: Methoxybenzaldehyde, methoxybenzoic acid.
Reduction: Methoxybenzyl alcohol, methoxybenzylamine.
Substitution: Bromomethoxybenzene, nitromethoxybenzene.
Scientific Research Applications
N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide depends on its specific application:
Biochemical Interactions: It may interact with enzymes or receptors, inhibiting their activity or altering their function.
Molecular Targets: Potential targets include proteins involved in cell signaling, metabolism, and gene expression.
Pathways Involved: The compound may affect pathways related to oxidative stress, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
Oxalamides are a versatile class of compounds with diverse applications, including antiviral agents, flavor enhancers, and enzyme inhibitors. Below is a detailed comparison of the target compound with structurally or functionally related analogs from the literature.
Structural Analogues
Key Structural-Activity Relationships (SAR)
Substituent Position and Electronic Effects: Methoxy groups (e.g., 2- or 4-position on benzyl rings) improve solubility and receptor binding in flavoring agents (S336, No. 1770) . Halogens (e.g., 4-chlorophenyl in compound 15) enhance antiviral potency, likely via hydrophobic interactions . Ethoxy groups (compound 21) may increase synthetic yield (83% vs. 30–53% for halogenated analogs) due to reduced steric hindrance .
Pyridinylethyl groups (S336, No. 1770) contribute to umami receptor activation but may increase CYP inhibition risk (e.g., S5456 inhibits CYP3A4 by 51% at 10 µM) .
Biological Activity: Antiviral Activity: Thiazole-containing oxalamides (compounds 13–15) inhibit HIV entry via CD4-binding site interference, while the target compound’s oxazolidinone group may offer a novel mechanism . Enzyme Inhibition: Ethoxyphenyl derivatives (compound 21) inhibit stearoyl-CoA desaturase (SCD1), a lipid metabolism enzyme, suggesting the target compound’s 4-methoxybenzoyl group could similarly modulate enzyme activity . Safety Profile: Flavoring oxalamides (No. 1770) exhibit negligible toxicity, whereas antiviral analogs lack detailed toxicological data, highlighting the need for target-specific assessments .
Biological Activity
N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide is a complex organic compound that belongs to the class of oxalamides. Its structural features include an oxazolidinone ring and methoxybenzoyl and methoxybenzyl groups, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and applications in medicinal chemistry.
Chemical Structure and Properties
- IUPAC Name : N-[[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl]-N'-(2-methoxybenzyl)oxalamide
- Molecular Formula : C20H22N4O5
- Molecular Weight : Approximately 398.419 g/mol
- CAS Number : 874805-30-8
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The oxazolidinone ring can form hydrogen bonds with various biological macromolecules, while the methoxybenzoyl group may engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects such as:
- Antimicrobial Activity : The compound has shown potential antibacterial properties, likely due to its ability to inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism .
- Anticancer Activity : Research indicates that compounds containing oxazolidine structures can exhibit cytotoxic effects against cancer cell lines. The mechanism involves the inhibition of key enzymes associated with cancer cell proliferation .
Antimicrobial Activity
Recent studies have demonstrated that oxazolidinone derivatives possess significant antimicrobial properties. For instance, the compound's structure allows it to inhibit Mycobacterium tuberculosis, showcasing its potential as an antitubercular agent .
| Study | Compound Tested | Result |
|---|---|---|
| Dhumal et al. (2016) | 1,3,4-Oxadiazole derivatives | Strong inhibition against Mycobacterium bovis BCG |
| Desai et al. (2018) | Pyridine-based derivatives | Significant antitubercular activity |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies:
| Study | Cell Lines Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| PMC9963071 (2023) | Various cancer cell lines | Varies by line | Inhibition of thymidylate synthase and HDAC |
Synthesis and Optimization
The synthesis of this compound typically involves several steps:
- Formation of the Oxazolidinone Ring : Cyclization of an amino alcohol with a suitable aldehyde or ketone.
- Introduction of the Methoxybenzoyl Group : Achieved through acylation reactions.
- Attachment of the Methoxybenzyl Group : Via nucleophilic substitution reactions.
Optimizing reaction conditions such as temperature and catalyst type is crucial for maximizing yield and purity during synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
